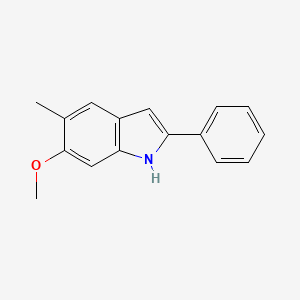![molecular formula C15H14N2O B11869293 3-Methoxy-5-methyl-2-phenylimidazo[1,2-a]pyridine CAS No. 89192-99-4](/img/structure/B11869293.png)
3-Methoxy-5-methyl-2-phenylimidazo[1,2-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxy-5-methyl-2-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a fused imidazo-pyridine ring system with a methoxy group at the 3-position, a methyl group at the 5-position, and a phenyl group at the 2-position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-5-methyl-2-phenylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction proceeds through the formation of an intermediate imine, which undergoes cyclization to form the imidazo[1,2-a]pyridine core.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis in an industrial context can also reduce reaction times and energy consumption.
化学反应分析
Types of Reactions: 3-Methoxy-5-methyl-2-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imidazo[1,2-a]pyridine ring can be reduced under specific conditions.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of 3-hydroxy-5-methyl-2-phenylimidazo[1,2-a]pyridine.
Reduction: Formation of partially or fully reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of halogenated derivatives of this compound.
科学研究应用
3-Methoxy-5-methyl-2-phenylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, including tuberculosis.
Industry: Used in the development of new materials with specific electronic and optical properties.
作用机制
The mechanism of action of 3-Methoxy-5-methyl-2-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), by binding to the active site and preventing the conversion of arachidonic acid to inflammatory mediators . This inhibition can lead to anti-inflammatory and analgesic effects.
相似化合物的比较
Zolpidem: A sedative that also contains the imidazo[1,2-a]pyridine core.
Alpidem: An anxiolytic drug with a similar structure.
Saripidem: Another sedative with the imidazo[1,2-a]pyridine scaffold.
Uniqueness: 3-Methoxy-5-methyl-2-phenylimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
CAS 编号 |
89192-99-4 |
|---|---|
分子式 |
C15H14N2O |
分子量 |
238.28 g/mol |
IUPAC 名称 |
3-methoxy-5-methyl-2-phenylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H14N2O/c1-11-7-6-10-13-16-14(15(18-2)17(11)13)12-8-4-3-5-9-12/h3-10H,1-2H3 |
InChI 键 |
UXPDZGVMMYKVFE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC2=NC(=C(N12)OC)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


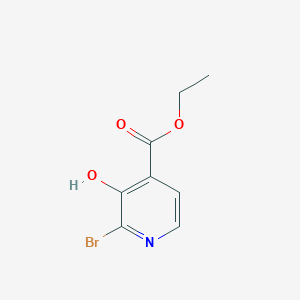
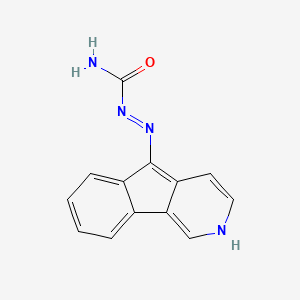

![1-(3-Bromo-1H-pyrazolo[3,4-c]pyridin-5-yl)ethanone](/img/structure/B11869238.png)
![3-[(Butylimino)methyl]-7-methyl-2(1H)-quinolinone](/img/structure/B11869240.png)
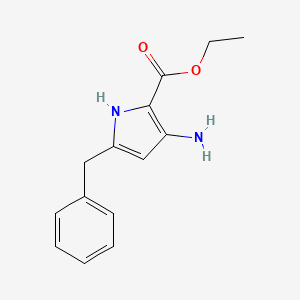


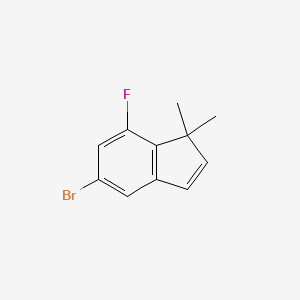
![2-(3-Chlorophenyl)imidazo[1,2-A]pyrimidin-7-amine](/img/structure/B11869268.png)
